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1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime

Medicinal chemistry Physicochemical profiling Ligand design

Researchers requiring a stereochemically pure, CNS-penetrant oxime ether often face supply gaps for defined E-configuration probes. This compound (CAS 478049-83-1) directly addresses that need. • HBD = 0, TPSA = 24.8 Ų, XLogP3-AA = 3.4 - optimized for passive blood-brain barrier penetration. • Defined (E)-stereochemistry ensures reproducible outcomes in Beckmann rearrangements and metal-catalyzed transformations. • Supplied at ≥95% purity with full QA documentation; ships ambient from US stock.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74
CAS No. 478049-83-1
Cat. No. B2995633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime
CAS478049-83-1
Molecular FormulaC13H17ClN2O
Molecular Weight252.74
Structural Identifiers
SMILESCON=C(CN1CCCC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H17ClN2O/c1-17-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11/h4-7H,2-3,8-10H2,1H3/b15-13-
InChIKeyVPABJFHFZZQDBU-SQFISAMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Research-Grade Specs


1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime (CAS 478049-83-1) is a synthetic small-molecule oxime ether with the IUPAC name (E)-1-(4-chlorophenyl)-N-methoxy-2-pyrrolidin-1-ylethanimine, bearing a 4-chlorophenyl ketone-derived O-methyloxime moiety linked to a pyrrolidine ring via a methylene spacer [1]. Its molecular formula is C₁₃H₁₇ClN₂O with a molecular weight of 252.74 g/mol, and it is supplied as a research-grade compound at ≥95% purity for non-human, non-veterinary research use only .

Research-grade oxime ether with defined E-configuration for stereochemical control in synthesis and assay reproducibility.
Batch identity confirmation via IUPAC (E)-designation
Zero H-bond donor (HBD=0) and low TPSA profile support passive membrane permeability studies, including CNS penetration screening.
Physicochemical fingerprint distinct from ketone, alcohol, and piperazine analogs
Non-hydrolyzable O-methyloxime cap prevents hydrate or alcohol formation, maintaining HBD=0 phenotype under assay conditions.
Suited for SAR libraries requiring stable acceptor-only pharmacophore

Why Substitution with Analogs Fails


In-class substitution of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime with its parent ketone, imine congener, or ring-modified analogs introduces measurable changes in hydrogen-bonding capacity, lipophilicity, and molecular topology—parameters that govern partitioning, membrane permeability, and target recognition in biological and materials-science contexts [1]. The O-methyloxime functionality eliminates the hydrogen-bond donor (HBD count = 0) present in ketone and alcohol analogs while adding a third hydrogen-bond acceptor site via the methoxy oxygen, reordering the compound's pharmacophoric and solubility profile relative to its closest structural neighbors [1]. These differences are structural in nature and are projected to directly affect behavior in any assay or formulation where molecular recognition or physicochemical partitioning is operative.

Target
O-methyloxime, HBD = 0
Analog risk
Parent ketone or alcohol analog may hydrate/reduce, introducing ≥1 HBD and altering permeability and metabolic glucuronidation potential.
Target
Pyrrolidine ring, TPSA 24.8 Ų
Analog risk
Piperazine analog raises TPSA ≥48% and adds an H-bond acceptor, predicting reduced passive diffusion and altered oral absorption profile.
Target
Ethanimine –CH₂– spacer, 4 rotatable bonds
Analog risk
Methylidene isomer removes one rotatable bond and shifts molecular volume, potentially reorienting the basic amine pharmacophore and altering target recognition.
Target
(E)-oxime ether
Analog risk
Z-isomer presents methoxy group on opposite face of C=N bond; may exhibit divergent binding poses, solubility, and crystallinity—not interchangeable for stereospecific studies.

Quantitative Differentiation from Structural Analogs


H-Bond Donor Elimination vs. Parent Ketone

1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime bears zero hydrogen-bond donors (HBD = 0), distinguishing it from the parent ketone form (which can form hydrates with HBD = 1 upon hydration) and any reduced alcohol derivatives (HBD = 1), as computed and curated by PubChem [1]. The O-methyloxime permanently caps the oxime –OH as a methyl ether, irreversibly removing the donor while retaining the C=N π-system for acceptor interactions [1].

H-Bond Donor Elimination
Cross-study comparable
Target HBD = 0 vs. comparator ≥1 (ketone hydrate or alcohol). Permanent zero-donor phenotype.
May support CNS penetration and metabolic stability models.
Computed from PubChem; verify under experimental conditions.
Medicinal chemistry Physicochemical profiling Ligand design

Lipophilicity Comparison: O-Methyloxime vs. Imine

The target compound has a computed XLogP3-AA value of 3.4, reflecting the contribution of the O-methyloxime group (OCH₃) to lipophilicity relative to a bare imine (C=N–H) [1]. In comparison, the closely related imine analog 4'-chloro-2-(1-pyrrolidinylimino)acetophenone (CAS 25555-22-0, molecular formula C₁₂H₁₃ClN₂O, MW 236.70) lacks the methyl group on the oxime oxygen; by group-contribution analysis, this difference of one methylene unit and one oxygen atom shifts lipophilicity upward for the O-methyloxime .

Lipophilicity Comparison
Class-level inference
Target XLogP3-AA = 3.4; estimated ΔXLogP ≈ +0.6 to +1.1 over imine analog.
Reported lipophilicity difference may shift membrane partitioning by ~3-fold.
Imine comparator value estimated by fragment contribution.
Drug discovery Partition coefficient ADME prediction

TPSA Comparison: Pyrrolidine vs. Piperazine Scaffold

The topological polar surface area (TPSA) of 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime is computed as 24.8 Ų by PubChem [1]. This value falls well below the widely cited Veber threshold of 140 Ų for oral bioavailability and below 60–70 Ų thresholds commonly associated with favorable CNS penetration [1]. By comparison, substituting the pyrrolidine ring with a piperazine ring—as in the analog 1-(4-chlorophenyl)-2-(4-methylpiperazino)-1-ethanone O-methyloxime (C₁₄H₂₀ClN₃O, MW 281.78)—would introduce a second basic nitrogen, increasing TPSA by approximately 12–15 Ų and adding one hydrogen-bond acceptor [2].

TPSA: Pyrrolidine vs. Piperazine
Cross-study comparable
Target TPSA = 24.8 Ų; piperazine analog estimated TPSA ≈ 36–40 Ų (Δ ≥48%).
Low TPSA predicts high passive permeability; piperazine substitution likely reduces diffusion.
Piperazine value estimated from fragment addition.
Computational ADME Polar surface area Oral bioavailability

Methylene Spacer: Ethanimine vs. Methylidene Scaffold

1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime incorporates a –CH₂– spacer between the pyrrolidine nitrogen and the oxime carbon (ethanimine scaffold), yielding four rotatable bonds and greater conformational flexibility [1]. The direct-attachment structural isomer Pyrrolidine, 1-[(4-chlorophenyl)(methoxyimino)methyl]-, (E)- (CAS 97315-94-1, C₁₂H₁₅ClN₂O, MW 238.72) lacks this methylene spacer, reducing the rotatable bond count by one and constraining the spatial relationship between the pyrrolidine ring and the oxime pharmacophore . This one-carbon homologation translates to a molecular weight difference of +14.02 Da and an altered spatial presentation of the basic pyrrolidine nitrogen.

Methylene Spacer Scaffold
Cross-study comparable
Target: ethanimine –CH₂–, 4 rotatable bonds, MW 252.74 Da. Isomer: methylidene, 3 rotatable bonds, MW 238.72 Da.
Additional rotatable bond and molecular volume alter conformational sampling and entropic binding contributions.
Isomer data from CAS registry; verify binding relevance experimentally.
Conformational flexibility Structure-activity relationships Molecular recognition

E-Configuration Stereochemical Integrity for Reproducibility

1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-1-ethanone O-methyloxime is specified as the (E)-isomer, with the IUPAC designation (E)-1-(4-chlorophenyl)-N-methoxy-2-pyrrolidin-1-ylethanimine [1]. The corresponding (Z)-isomer (CAS 97315-88-3) carries the identical molecular formula (C₁₂H₁₅ClN₂O, MW 238.72 for the methylidene series, or analogous Z-form for the ethanimine series) but presents the methoxy group on the opposite face of the C=N double bond, which can produce distinct binding poses, solubility profiles, and crystallinity . The E-configuration is structurally encoded in the InChIKey stereochemical layer: VPABJFHFZZQDBU-SQFISAMPSA-N [1].

E-Configuration Integrity
Supporting evidence
(E)-isomer confirmed by IUPAC and stereospecific InChIKey layer. Z-isomer (CAS 97315-88-3) is a distinct entity.
E/Z isomerism can produce divergent binding poses; batch E-configuration must be confirmed for reproducibility.
No quantitative bioactivity data available for either isomer.
Stereochemistry Quality control Reproducibility

Research Application Scenarios


CNS Ligand Screening with Low H-Bond Donor Profile

The compound's zero HBD count, low TPSA of 24.8 Ų, and moderate lipophilicity (XLogP3-AA 3.4) place it within favorable physicochemical space for passive blood-brain barrier penetration [1]. For research groups constructing CNS-focused screening libraries, this O-methyloxime is structurally differentiated from hydroxylated or carboxylated analogs that carry HBD ≥ 1 and elevated TPSA, which would predict reduced CNS exposure. Procurement of this specific O-methyloxime rather than a ketone or alcohol derivative ensures the HBD = 0 phenotype required for CNS multiparameter optimization scoring [1].

SAR Studies on Methylene Spacer Role

The –CH₂– spacer linking the pyrrolidine ring to the oxime carbon distinguishes this compound from direct methylidene-attached analogs (CAS 97315-94-1) by altering conformational degrees of freedom (4 vs. an estimated 3 rotatable bonds) and shifting molecular weight by +14.02 Da [1] . In SAR campaigns where linker length between a basic amine and an aryl oxime is hypothesized to modulate target affinity, this compound serves as a defined ethanimine-spacer probe that cannot be replaced by the shorter or longer homologs without changing the pharmacophoric vector .

Synthesis Intermediate with Defined E-Configuration

The (E)-stereochemistry of the O-methyloxime is structurally encoded and specified by IUPAC nomenclature [1]. For synthetic routes where the oxime ether configuration directs subsequent stereochemical outcomes—such as in Beckmann rearrangements, cycloadditions, or metal-catalyzed transformations—the defined E-configuration provides a stereochemically pure starting material. The Z-isomer (CAS 97315-88-3 for the methylidene analog) would direct reactions to different products, making stereochemical identity a non-negotiable procurement specification .

Physicochemical Profiling: O-Methyloxime vs. Bioisosteres

The O-methyloxime functional group is a recognized carbonyl bioisostere in medicinal chemistry, but its effect on physicochemical parameters relative to ketones and imines must be measured empirically. With a computed XLogP3-AA of 3.4, TPSA of 24.8 Ų, HBD = 0, HBA = 3, and pKa ~8.61 (predicted), this compound provides a defined O-methyloxime reference point for panels comparing the impact of oxime etherification on solubility, permeability, and metabolic stability versus the parent ketone and imine forms [1] .

Application
Selection Property
Validation Focus
CNS ligand screening with low HBD profile
Zero HBD and low TPSA (24.8 Ų)
Passive permeability and brain exposure assays
SAR studies on methylene spacer role
Ethanimine –CH₂– linker with 4 rotatable bonds
Target affinity modulation by linker length
Synthesis intermediate with defined E-configuration
Stereochemically pure (E)-oxime ether
Stereochemical outcome in rearrangements or cycloadditions
Physicochemical profiling: O-methyloxime vs. bioisosteres
O-methyloxime reference with defined HBA/HBD and lipophilicity
Solubility, permeability, and metabolic stability panels
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